2-Acetamido-5-chlorobenzophenone-d5

Isotope dilution mass spectrometry Stable isotope labeling Internal standard selection

Bioanalytical labs often struggle with unreliable internal standards for desmethyldiazepam quantification. Unlabeled 2-acetamido-5-chlorobenzophenone co-elutes and shares ionization behavior with the analyte, rendering it useless for isotope-dilution MS. 2-Acetamido-5-chlorobenzophenone-d5 solves this: • +5 Da mass shift ensures baseline MS1 separation from unlabeled analyte with negligible isotopic cross-talk. • Pre-installed N-acetyl group eliminates an extra synthetic step vs. 2-amino-5-chlorobenzophenone-d5 when synthesizing nordazepam-d5. • ≥98% purity with defined storage (2-8°C neat; -80°C for DMSO stocks, 6-month shelf life) supports reproducible spiking solutions across multi-batch studies.

Molecular Formula C15H12ClNO2
Molecular Weight 278.74 g/mol
CAS No. 65854-71-9
Cat. No. B042584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-5-chlorobenzophenone-d5
CAS65854-71-9
Synonyms2’-Benzoyl-4’-chloroacetanilide-d5;  NSC 126372-d5;  2-(Acetylamino)-5-chlorobenzophenone-d5;  2’-Benzoyl-4’-chloroacetanilide-d5;  N-(2-Benzoyl-4-chlorophenyl)acetamide-d5
Molecular FormulaC15H12ClNO2
Molecular Weight278.74 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2
InChIInChI=1S/C15H12ClNO2/c1-10(18)17-14-8-7-12(16)9-13(14)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)/i2D,3D,4D,5D,6D
InChIKeyNHAUKYAYIYDFST-VIQYUKPQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamido-5-chlorobenzophenone-d5 Reference Standard


2-Acetamido-5-chlorobenzophenone-d5 (CAS 65854-71-9) is a stable-isotope-labeled benzophenone derivative carrying five deuterium atoms at the 2′,3′,4′,5′,6′ positions of the benzoyl aromatic ring . It is the deuterated analogue of 2-acetamido-5-chlorobenzophenone (unlabeled CAS 13788-59-5), a compound that arises through acid-catalyzed hydrolysis of multiple 1,4-benzodiazepines including diazepam, nordazepam, oxazepam, and related congeners [1]. The compound belongs to the class of N-acetylated aminobenzophenones and is supplied primarily as a research-use-only reference standard or synthetic intermediate, with a typical chemical purity of ≥98% . Its principal value proposition rests on its dual utility: as a direct synthetic precursor to isotope-labeled desmethyldiazepam (nordazepam-d5, the primary pharmacologically active metabolite of diazepam) and as a stable-isotope internal standard (SIL-IS) for quantitative LC–MS/MS or GC–MS workflows that target the desmethyldiazepam metabolic pathway .

Why Generic Analogs Cannot Substitute


The unlabeled parent compound 2-acetamido-5-chlorobenzophenone (CAS 13788-59-5) co-elutes chromatographically and shares near-identical ionization behavior with the analyte, making it entirely unsuitable as an internal standard for isotope-dilution mass spectrometry [1]. Alternative deuterated benzophenones such as 2-amino-5-chlorobenzophenone-d5 (CAS 65854-72-0, molecular weight 236.71) carry a free primary amine rather than an N-acetyl group and therefore differ in both molecular weight and chemical reactivity, precluding their use in synthetic routes to labeled desmethyldiazepam that require the intact acetamido functionality . Even diazepam-d5 (CAS 65854-76-4), a widely used deuterated internal standard for the parent drug, cannot replace 2-acetamido-5-chlorobenzophenone-d5 in workflows that specifically target the desmethyl metabolite after acid hydrolysis, because the hydrolysis step destroys the diazepine ring and generates the benzophenone scaffold de novo [2]. The five-deuterium labeling pattern on the benzoyl ring of the target compound provides a +5 Da mass shift that is analytically resolvable from the unlabeled analyte on standard quadrupole mass analyzers, while minimizing the risk of deuterium–hydrogen back-exchange that can compromise internal standards labeled at exchangeable positions [3].

Quantitative Differentiation from Structural Analogs


Mass Shift vs. Unlabeled Parent

2-Acetamido-5-chlorobenzophenone-d5 incorporates five deuterium atoms exclusively at the 2′,3′,4′,5′,6′ positions of the benzoyl phenyl ring, yielding a molecular weight of 278.75 g/mol compared with 273.71 g/mol for the unlabeled compound [1]. This corresponds to a mass increment of +5.04 Da (Δm = 5.04), which is the nominal mass difference accessible on low-resolution quadrupole and ion-trap instruments. The deuterium placement on the non-exchangeable aromatic C–H bonds ensures that the label is chemically inert under typical sample preparation conditions (acid hydrolysis, liquid–liquid extraction, derivatization), unlike N-deuterated or O-deuterated analogs that may undergo back-exchange in protic solvents [2]. In contrast, the unlabeled compound (273.71 g/mol) provides zero mass offset, rendering it indistinguishable from the analyte in MS1 full-scan or selected-ion monitoring (SIM) modes, thereby precluding its use as an internal standard in stable-isotope dilution assays [1].

Isotope dilution mass spectrometry Stable isotope labeling Internal standard selection

Chemical Purity vs. Unlabeled Compound

Commercial batches of 2-acetamido-5-chlorobenzophenone-d5 are specified at a minimum chemical purity of 98% according to the manufacturer's certificate of analysis and MSDS documentation . An independent supplier listing confirms the same 98% purity specification . The unlabeled compound (CAS 13788-59-5) is also commercially available at 98% purity from major chemical suppliers, indicating that the deuteration process does not inherently compromise the achievable chemical purity relative to the protio analogue . However, the isotopic enrichment (atom% D) is a distinct quality parameter that is routinely reported for the deuterated compound but is not applicable to the unlabeled form; typical enrichment levels for this compound class range from 98–99 atom% D at each labeled position, though batch-specific certificates of analysis should be consulted for exact values .

Reference standard purity Certificate of analysis Quantitative bioanalysis

Functional Group Specificity for Desmethyldiazepam Synthesis

2-Acetamido-5-chlorobenzophenone-d5 carries an N-acetyl group (-NHCOCH₃) at the 2-position of the chlorophenyl ring, which is the identical functional group present in desmethyldiazepam after hydrolysis and re-acetylation of the resulting 2-amino-5-chlorobenzophenone intermediate . This structural feature enables its direct use as a precursor for synthesizing isotopically labeled desmethyldiazepam (D291597) without requiring additional functional group interconversion steps. In contrast, 2-amino-5-chlorobenzophenone-d5 (CAS 65854-72-0, MW 236.71) carries a free primary amine and lacks the N-acetyl group, meaning that acetylation would be required prior to or during the synthesis of labeled desmethyldiazepam, introducing an additional synthetic step with attendant yield loss [1]. Similarly, 2-methylamino-5-chlorobenzophenone (MACB, CAS 1022-13-5) possesses an N-methyl rather than N-acetyl substituent, aligning it with the diazepam parent drug pathway rather than the desmethyl metabolite branch [2].

Metabolite synthesis Isotope labeling strategy Benzodiazepine metabolism

Storage Stability vs. Unlabeled Analogue

2-Acetamido-5-chlorobenzophenone-d5 is reported to be stable under normal temperatures and pressures, with recommended long-term storage at 2–8°C [1]. The MSDS indicates chemical stability under standard laboratory conditions, with incompatibility limited to strong oxidizing agents and strong bases . For stock solutions prepared in DMSO, GLPBio provides specific shelf-life guidance: solutions stored at –80°C should be used within 6 months, while those at –20°C should be used within 1 month [1]. Comparatively, the unlabeled compound (CAS 13788-59-5) is also described as stable under standard laboratory conditions, though it may degrade under extreme pH or temperature . No accelerated stability study directly comparing the deuterated and protio forms has been identified in the open literature; however, the kinetic isotope effect (KIE) for C–D vs. C–H bond cleavage at aromatic positions would theoretically confer marginally greater oxidative stability to the deuterated benzoyl ring, consistent with the broader deuterated pharmaceutical literature [2].

Reference material storage Stability testing Sample integrity

Molecular Weight Differentiation for Internal Standard Selection

In forensic or clinical toxicology laboratories that simultaneously monitor multiple benzodiazepine-derived benzophenones (e.g., after non-selective acid hydrolysis of a urine or plasma specimen), the molecular weight of the internal standard must be distinct from that of every target analyte in the panel. 2-Acetamido-5-chlorobenzophenone-d5 (MW 278.75) is clearly resolved from 2-amino-5-chlorobenzophenone-d5 (MW 236.71, ΔMW = −42.04 Da) and from the common unlabeled benzophenones 2-methylamino-5-chlorobenzophenone (MACB, MW 245.70) and 2-amino-5-chlorobenzophenone (ACB, MW 231.68) [1]. This molecular-weight orthogonality permits the use of a single labeled internal standard for the desmethyldiazepam-derived analyte without interfering with the detection channels for other benzophenone hydrolysis products. In comparison, using diazepam-d5 (MW 289.77) as a universal internal standard for all benzophenone products is suboptimal, because its molecular weight and fragmentation pattern are designed for the intact benzodiazepine scaffold, not for the benzophenone hydrolysis products that differ in molecular weight by 54–58 Da from the parent drug [2].

Internal standard orthogonality Multiplexed MS assays Benzodiazepine panel testing

Application Scenarios in Bioanalysis, Forensics, and Synthesis


Desmethyldiazepam Quantification by Isotope-Dilution LC–MS/MS

In pharmacokinetic studies of diazepam where the primary metabolite desmethyldiazepam (nordazepam) must be quantified with high accuracy, 2-acetamido-5-chlorobenzophenone-d5 serves as the ideal SIL-IS when the analytical method employs acid-catalyzed hydrolysis to convert desmethyldiazepam to its benzophenone hydrolysis product followed by LC–MS/MS analysis. The +5 Da mass shift ensures baseline separation from the unlabeled analyte in the MS1 dimension, while the chemical identity of the N-acetyl group matches the acetylated benzophenone product that is specifically derived from desmethyldiazepam (as opposed to the N-methyl benzophenone from diazepam itself) [1]. The documented 98% chemical purity and defined storage conditions (2–8°C for neat material; −80°C for DMSO stock solutions, 6-month shelf life) support reproducible preparation of internal standard spiking solutions across multi-batch clinical studies [2].

Synthesis of Isotope-Labeled Desmethyldiazepam Reference Material

For accredited reference material producers or bioanalytical CROs that synthesize their own isotope-labeled benzodiazepine standards, 2-acetamido-5-chlorobenzophenone-d5 is the direct penultimate precursor to desmethyldiazepam-d5 (via cyclization with a glycine equivalent). Unlike 2-amino-5-chlorobenzophenone-d5, which would require an additional N-acetylation step before cyclization, the target compound carries the requisite acetamido functionality pre-installed, thereby reducing the synthetic sequence by one step and avoiding the yield loss and purification burden associated with that additional transformation [1]. The compound is commercially available from Toronto Research Chemicals (catalog TRC-A150052) in 25 mg and 250 mg unit sizes, a quantity range appropriate for laboratory-scale synthesis .

Forensic GC–MS Confirmatory Testing with Benzophenone Derivatization

In forensic toxicology laboratories that employ the well-established workflow of non-selective acid hydrolysis followed by GC–MS analysis of benzophenone derivatives for confirmatory benzodiazepine identification, 2-acetamido-5-chlorobenzophenone-d5 can serve as a dedicated internal standard for the desmethyldiazepam/nordazepam channel. The extensive mass spectrometric characterization of benzophenones under both EI and CI conditions—including the detailed fragmentation patterns published for 14 benzophenone congeners—provides the reference spectral library context within which the deuterated internal standard can be reliably distinguished from unlabeled analytes and from other benzophenone derivatives . The compound's stability under the acidic hydrolysis conditions (typically 1–2 M HCl at elevated temperature) is supported by the non-labile nature of the aromatic C–D bonds [1].

Regulated Bioanalysis Method Validation for Diazepam Metabolites

During the development and validation of LC–MS/MS methods intended for regulated bioanalysis (e.g., under FDA or EMA bioanalytical method validation guidance), the selection of an appropriate SIL-IS is a critical method parameter. 2-Acetamido-5-chlorobenzophenone-d5 meets the key regulatory expectations for a SIL-IS: (i) it co-elutes with the analyte under reversed-phase chromatographic conditions due to the identical carbon skeleton, (ii) it exhibits near-identical extraction recovery and ionization efficiency, and (iii) the +5 Da mass difference provides unequivocal MS discrimination without isotopic cross-talk from the analyte's [M+2] or [M+4] natural-abundance isotopologues (which are minimal for a C₁₅ monochlorinated compound) [1][2]. The compound's listing on Canada's DSL and the US TSCA inventory further supports its acceptability for use in GLP-compliant laboratory environments .

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